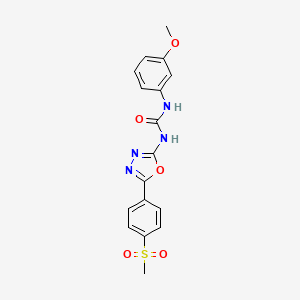
1-(3-Methoxyphenyl)-3-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenyl)-3-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea is a useful research compound. Its molecular formula is C17H16N4O5S and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Methoxyphenyl)-3-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea is a compound that integrates a methoxyphenyl group and a methylsulfonyl phenyl moiety with a 1,3,4-oxadiazole ring. This structural composition suggests potential for diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C21H23N3O6S2
- Molecular Weight : 477.55 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, derivatives of this compound have been shown to possess:
- Antifungal Activity : Studies have demonstrated that related oxadiazole compounds exhibit antifungal effects against pathogens such as Fusarium oxysporum. For instance, some derivatives showed complete inhibition of fungal growth at concentrations as low as 50 µg/mL, outperforming commercial fungicides like hymexazol .
- Antibacterial Activity : The presence of the oxadiazole moiety has been linked to enhanced antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) for some derivatives ranged from 1–2 µg/mL against S. aureus, indicating strong antibacterial potential .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research into similar oxadiazole derivatives has revealed:
- Inhibition of Cancer Cell Lines : Compounds with a similar scaffold have shown promising results in inhibiting the growth of various cancer cell lines such as Mia PaCa-2 and PANC-1. These studies indicate that modifications to the oxadiazole ring can enhance cytotoxicity against cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and bioavailability |
| Methylsulfonyl phenyl group | Increases interaction with biological targets |
| 1,3,4-Oxadiazole ring | Provides broad-spectrum antimicrobial activity |
Case Studies
- Antifungal Efficacy : A study evaluated various oxadiazole derivatives for antifungal activity against Fusarium oxysporum, revealing that certain modifications led to improved efficacy compared to traditional treatments .
- Antibacterial Studies : Another investigation focused on the antibacterial properties of oxadiazole-containing compounds against multi-drug resistant strains. The results indicated that specific derivatives exhibited potent activity comparable to established antibiotics .
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-25-13-5-3-4-12(10-13)18-16(22)19-17-21-20-15(26-17)11-6-8-14(9-7-11)27(2,23)24/h3-10H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAYLWGEXWKLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














